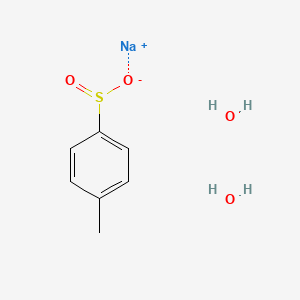

Sodium toluene-4-sulphinate dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

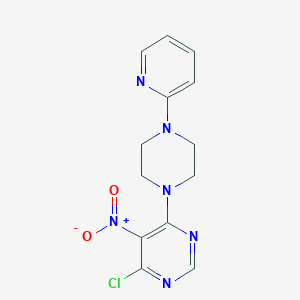

Molecular Structure Analysis

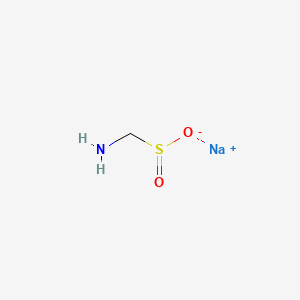

The IUPAC name for Sodium toluene-4-sulphinate dihydrate is sodium;4-methylbenzenesulfinate;dihydrate . The InChI code is 1S/C7H8O2S.Na.2H2O/c1-6-2-4-7 (5-3-6)10 (8)9;;;/h2-5H,1H3, (H,8,9);;2*1H2/q;+1;;/p-1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.22 g/mol . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass is 214.02757428 g/mol and its monoisotopic mass is also 214.02757428 g/mol . The topological polar surface area is 61.3 Ų .Aplicaciones Científicas De Investigación

Oxidation Reactions

Sodium toluene-4-sulphinate dihydrate finds applications in oxidation reactions, where it serves as an effective medium or catalyst. For instance, silica sulfuric acid and sodium dichromate dihydrate have been utilized for the oxidation of alcohols to their corresponding aldehyde or ketone derivatives in the presence of wet SiO2, showcasing excellent yields. This reaction highlights the compound's role in facilitating efficient and selective oxidation processes (Mirjalili et al., 2003).

Enhancing Bond Strength in Dental Applications

In dental research, sodium toluene sulfinic acid has been evaluated for its potential to increase bond strength to NaOCl-treated dentin. The compound was studied as a pretreatment method, with findings suggesting its effectiveness in restoring resin cement bond strength after NaOCl irrigation, demonstrating its potential in improving dental adhesive technologies (Li et al., 2012).

Development of Electrode Materials

This compound is also significant in the development of electrode materials. Research has shown its use in preparing novel sulphur-polypyrrole composite materials for rechargeable lithium batteries. These composites, characterized by improved electrical conductivity, capacity, and cycle durability, underscore the compound's relevance in advancing energy storage solutions (Wang et al., 2006).

Synthesis of Organic Compounds

Furthermore, the compound has been instrumental in the synthesis of organic compounds. Research into the synthesis of p-toluene sulfonic acid sodium, for example, explores its significance as an intermediate in organic synthesis. This work highlights the research and commercial value of the compound in facilitating diverse synthetic pathways (Mu, 2012).

Antimicrobial Studies

This compound-related derivatives have been explored for antimicrobial applications. Studies on toluene-3,4-dithiolatoarsenic(III) derivatives have shown good activity as antibacterial and antifungal agents, indicating the compound's potential in developing new antimicrobial agents (Chauhan & Bhatiya, 2012).

Mecanismo De Acción

Target of Action

This compound, also known as sodium 4-methylbenzenesulfinate dihydrate, is a chemical reagent used in various chemical reactions

Mode of Action

The mode of action of Sodium toluene-4-sulphinate dihydrate is not well-documented. As a chemical reagent, it likely interacts with other compounds in a reaction to facilitate the formation of desired products. The specifics of these interactions and the resulting changes would depend on the nature of the reaction .

Pharmacokinetics

Therefore, information on its bioavailability and pharmacokinetic properties is limited .

Result of Action

As a chemical reagent, its primary role is to participate in chemical reactions, and the specific effects would depend on the nature of these reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its storage temperature is recommended to be ambient .

Análisis Bioquímico

Biochemical Properties

Sodium toluene-4-sulphinate dihydrate plays a significant role in biochemical reactions, particularly in redox reactions. It acts as a reducing agent, facilitating the reduction of various substrates. This compound interacts with enzymes such as oxidoreductases, which catalyze oxidation-reduction reactions. The interaction between this compound and these enzymes involves the transfer of electrons, leading to the reduction of the substrate and the oxidation of the compound itself .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By acting as a reducing agent, this compound can modulate the levels of ROS within cells, thereby impacting cell signaling and gene expression. Additionally, this compound can influence cellular metabolism by altering the redox state of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through redox reactions. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain oxidases by reducing their active sites. This reduction alters the enzyme’s conformation and decreases its catalytic efficiency. Additionally, this compound can induce changes in gene expression by modulating transcription factors that are sensitive to redox changes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade when exposed to high temperatures or prolonged storage. Over time, the degradation products of this compound may affect its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in maintaining redox balance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as an effective reducing agent without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes such as sulfite oxidase, which catalyzes the oxidation of sulfite to sulfate. This interaction can influence metabolic flux and alter the levels of metabolites within cells. Additionally, this compound can affect the balance of NADH/NAD+ within cells, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within various cellular compartments. The distribution of this compound can influence its activity and efficacy in biochemical reactions. For example, its accumulation in mitochondria can enhance its role in maintaining redox balance .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can participate in redox reactions and influence mitochondrial function. This localization is essential for its role in maintaining cellular redox homeostasis .

Propiedades

IUPAC Name |

sodium;4-methylbenzenesulfinate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S.Na.2H2O/c1-6-2-4-7(5-3-6)10(8)9;;;/h2-5H,1H3,(H,8,9);;2*1H2/q;+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGHAVFTFDQINN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)[O-].O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635534 |

Source

|

| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7257-26-3 |

Source

|

| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)

![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)

![1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)

![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)